Tris(pentane-2,4-dionato-O,O')molybdenum

Thermogravimetric Analysis ALD/CVD Precursor Volatility Thermal Decomposition Pathway

Tris(pentane-2,4-dionato-O,O')molybdenum, commonly referred to as molybdenum(III) acetylacetonate or Mo(acac)₃, is a homoleptic β-diketonate complex stabilizing molybdenum in its +III oxidation state. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 19.7538(5) Å, b = 7.4821(2) Å, c = 34.6190(8) Å, β = 96.8055(12)°, and Z = 12, as determined by single-crystal X-ray diffraction.

Molecular Formula C15H24MoO6
Molecular Weight 396.3 g/mol
CAS No. 14284-90-3
Cat. No. B12666853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(pentane-2,4-dionato-O,O')molybdenum
CAS14284-90-3
Molecular FormulaC15H24MoO6
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mo]
InChIInChI=1S/3C5H8O2.Mo/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;
InChIKeyYMQWYRWCGVORNA-LNTINUHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(pentane-2,4-dionato-O,O')molybdenum (Mo(acac)₃) CAS 14284-90-3: A Low-Valent Molybdenum(III) β-Diketonate for Thermal Decomposition Routes and Small Molecule Activation


Tris(pentane-2,4-dionato-O,O')molybdenum, commonly referred to as molybdenum(III) acetylacetonate or Mo(acac)₃, is a homoleptic β-diketonate complex stabilizing molybdenum in its +III oxidation state [1]. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 19.7538(5) Å, b = 7.4821(2) Å, c = 34.6190(8) Å, β = 96.8055(12)°, and Z = 12, as determined by single-crystal X-ray diffraction [2]. Thermogravimetric analysis confirms that Mo(acac)₃ decomposes cleanly to MoO₃ upon heating, a property that underpins its utility as a precursor for molybdenum oxide materials [2].

Why Tris(pentane-2,4-dionato-O,O')molybdenum Cannot Be Replaced by Generic Molybdenum Precursors in Thermal Decomposition and Low-Valent Synthesis


Molybdenum precursors are not functionally interchangeable due to critical differences in thermal behavior, oxidation state, and decomposition pathways. While Mo(CO)₆ and MoCl₅ serve as common entry points for molybdenum chemistry, they present significant drawbacks including high toxicity, narrow processing windows, and incompatibility with low-valent synthesis. Mo(acac)₃ uniquely combines a stable +III oxidation state with a thermal decomposition pathway that yields phase-pure MoO₃, positioning it as the precursor of choice when a clean, ligand-derived oxide product is required rather than a volatile transport mechanism [1][2].

Quantitative Differentiation of Tris(pentane-2,4-dionato-O,O')molybdenum Against Closest Alternative Precursors


Thermal Decomposition vs. Evaporation: TGA Head-to-Head with Mo(thd)₃ and Mo(hfac)₃

Thermogravimetric analysis (TGA) under identical conditions reveals a fundamental behavioral divergence: Mo(acac)₃ undergoes primarily decomposition upon heating, whereas Mo(thd)₃ and Mo(hfac)₃ evaporate with increasing temperature [1][2]. This distinction is critical for process design—Mo(acac)₃ is unsuitable for vapor-phase ALD but excels in thermal decomposition routes where the ligand set is sacrificed to yield a clean oxide residue.

Thermogravimetric Analysis ALD/CVD Precursor Volatility Thermal Decomposition Pathway

Oxidation State Stability: Mo(III) vs. Mo(VI) Alkylamine Precursors for Film Purity

Mo(acac)₃ stabilizes molybdenum in the +III oxidation state [1][2]. In contrast, certain Mo alkylamine precursors (e.g., Mo(NᵗBu)₂(NMe₂)₂, Mo(NᵗBu)₂(NEt₂)₂) contain Mo in the +VI oxidation state, which can cause problems during thin film deposition [3]. Alkylamine precursors with the more desirable +IV oxidation state are generally unstable and difficult to handle. Furthermore, alkylamine precursors are temperature-sensitive and can decompose prematurely, introducing carbon impurities that inhibit crystallization of the target film [3].

Oxidation State Control Thin Film Impurity ALD Precursor Design

Decomposition Product: Clean MoO₃ Formation vs. Carbonyl or Chloride Residues

TGA and XRD analysis confirm that Mo(acac)₃ decomposes to yield MoO₃ as the final solid product [1]. In comparison, Mo(CO)₆ decomposition can leave carbonyl-derived carbon contamination, and MoCl₅ decomposition generates corrosive HCl byproducts that may damage substrates or require additional scrubbing [2]. The ligand-derived oxide pathway of Mo(acac)₃ eliminates the need for an external oxygen source when MoO₃ is the target material.

Thermal Decomposition Product MoO₃ Synthesis Precursor Purity

Toxicity and Handling: Mo(acac)₃ vs. Mo(CO)₆—Safety Profile for Laboratory Procurement

Mo(CO)₆ is explicitly characterized as a 'highly toxic material' with high volatility that increases exposure risk during handling [1][2]. In contrast, Mo(acac)₃ is a crystalline solid with a melting point of 228–229 °C that decomposes before boiling, resulting in significantly lower vapor pressure at ambient conditions and reduced inhalation hazard during routine laboratory operations .

Chemical Safety Precursor Handling Toxicity Comparison

Optimal Procurement and Application Scenarios for Tris(pentane-2,4-dionato-O,O')molybdenum Based on Quantitative Evidence


Solid-State Synthesis of Phase-Pure MoO₃ Nanomaterials via Thermal Decomposition

When the synthetic objective is MoO₃ nanoparticles, thin films, or supported catalysts via a thermal decomposition route, Mo(acac)₃ is the precursor of choice. TGA data confirm that Mo(acac)₃ decomposes cleanly to MoO₃ without the need for an external oxidant, unlike Mo(CO)₆ which may introduce carbon contamination or require oxidative post-treatment [1][2]. This single-source precursor approach streamlines synthesis and reduces impurity profiles.

Low-Valent Molybdenum Chemistry: Nitrogenase Model Studies and Small Molecule Activation

Mo(acac)₃ provides a stable, isolable Mo(III) starting material for the preparation of low-valent molybdenum complexes, including the first reported molybdenum dinitrogen complex [1]. Alternative Mo(III) precursors such as K₃MoCl₆ require laborious electrochemical or high-temperature synthesis [2]. Researchers studying nitrogenase FeMoco mimics or CO₂/CS₂ activation should prioritize Mo(acac)₃ for its accessibility and well-characterized redox behavior.

Catalyst and Crosslinker Formulations Requiring Defined Oxidation State Molybdenum

For polyurethane elastomers, foams, and specialty coatings where molybdenum acetylacetonate serves as a catalyst or crosslinker, Mo(acac)₃ offers a well-defined +III oxidation state with a melting point of 228–229 °C [1]. Unlike MoO₂(acac)₂ (Mo(VI)), which introduces additional oxo ligands that may alter catalytic pathways, Mo(acac)₃ provides a homoleptic coordination sphere that can be advantageous when ligand exchange or thermal activation is desired.

Safety-Conscious Laboratory Environments: Replacement for Mo(CO)₆

In academic or industrial settings where minimizing toxic exposure is paramount, Mo(acac)₃ serves as a less hazardous alternative to Mo(CO)₆ for molybdenum introduction. The patent literature explicitly warns of Mo(CO)₆'s high toxicity and volatility, while Mo(acac)₃ is a non-volatile crystalline solid under ambient conditions [1][2]. This substitution is particularly relevant for teaching laboratories and high-throughput screening operations.

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